

reactivity and electrophilicity of Diphenylacetyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diphenylacetyl chloride*

Cat. No.: *B195547*

[Get Quote](#)

An In-depth Technical Guide to the Reactivity and Electrophilicity of **Diphenylacetyl Chloride**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of **diphenylacetyl chloride**, a versatile reagent in organic synthesis and pharmaceutical development.

Introduction

Diphenylacetyl chloride (CAS No. 1871-76-7) is an acyl chloride characterized by a carbonyl group attached to a carbon atom bearing two phenyl groups.^{[1][2]} This structural arrangement confers a high degree of reactivity and electrophilicity upon the molecule, making it a valuable tool for introducing the diphenylacetyl moiety into a wide range of substrates.^{[1][3]} Its primary applications lie in its role as a pharmaceutical intermediate and a reagent in specialized acylation reactions.^{[3][4]} This document will delve into the fundamental aspects of its reactivity, provide quantitative data, detail experimental protocols, and illustrate key reaction pathways.

Core Chemical Properties and Reactivity

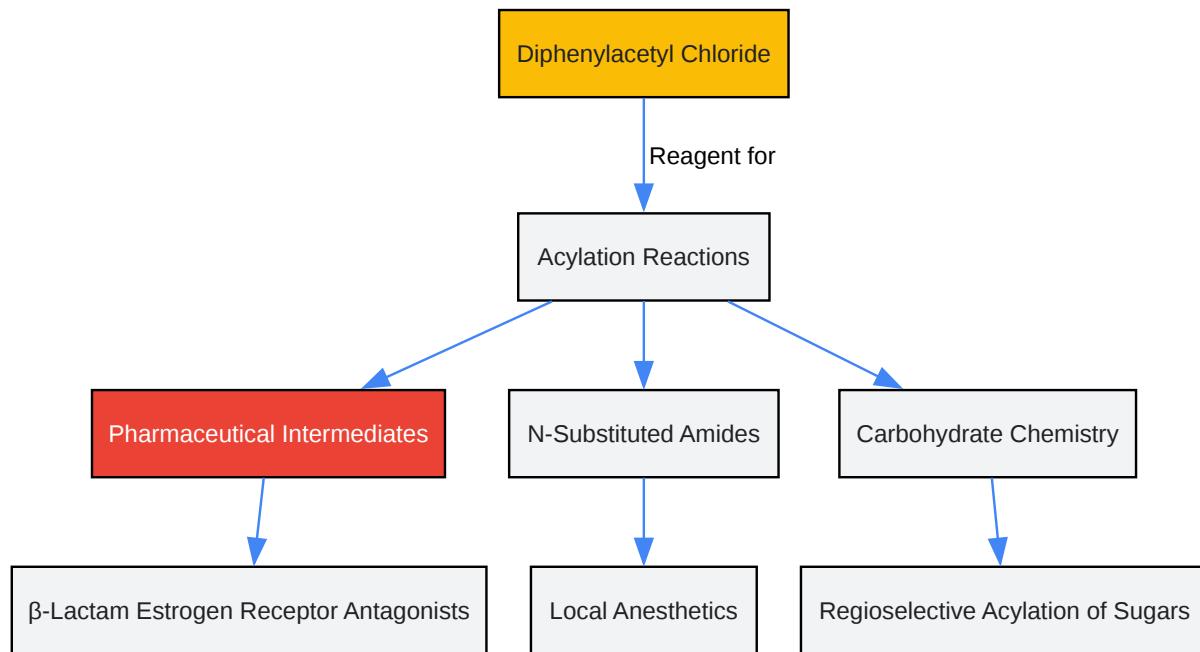
The reactivity of **diphenylacetyl chloride** is dominated by the electrophilic nature of the carbonyl carbon. This electrophilicity is a consequence of the inductive electron-withdrawing effects of both the chlorine atom and the oxygen atom of the acyl chloride group. This polarization makes the carbonyl carbon highly susceptible to attack by nucleophiles.

Diphenylacetyl chloride is known for its strong reactivity, particularly with nucleophiles.^[1] It is sensitive to moisture and will hydrolyze in the presence of water to form diphenylacetic acid and hydrochloric acid.^[1] This reactivity extends to other nucleophiles such as alcohols, amines, and thiols, leading to the formation of esters, amides, and thioesters, respectively. Due to this high reactivity, it is crucial to handle the compound under anhydrous conditions and store it in a cool, dry place, often under an inert atmosphere.^[1]

Quantitative Data

The following table summarizes the key physical and chemical properties of **diphenylacetyl chloride**.

Property	Value	Citations
CAS Number	1871-76-7	[2]
Molecular Formula	C ₁₄ H ₁₁ ClO	[5] [6]
Molecular Weight	230.69 g/mol	[2] [5] [6]
Appearance	White to yellow crystalline powder or colorless to pale yellow liquid	[1] [3] [7] [8]
Melting Point	51-56 °C	[9] [10] [11]
Boiling Point	175-176 °C at 17 mmHg	[9] [10]
Solubility	Soluble in chloroform and DMSO (slightly)	[8]
SMILES	C1=CC=C(C=C1)C(C2=CC=C(C=C2)C(=O)Cl	[2]
InChIKey	MSYLETHDEIJMAF-UHFFFAOYSA-N	[1] [2]


Key Reactions and Applications in Drug Development

Diphenylacetyl chloride's high reactivity makes it a cornerstone reagent for several synthetic transformations, particularly in the pharmaceutical industry.

- **Acylating Agent:** It is widely used as an acylating agent to introduce the diphenylacetyl group into various molecules.^[1] This is fundamental in the synthesis of complex organic molecules and pharmaceutical intermediates.^[3]
- **Synthesis of N-Substituted Amides:** A significant application is in the preparation of N-substituted amides, some of which have shown potential as local anesthetics.^{[4][10]}
- **Pharmaceutical Intermediates:** **Diphenylacetyl chloride** is a key intermediate in the synthesis of various bioactive molecules. For instance, it is used in the synthesis of β -lactam estrogen receptor antagonists, which have demonstrated antiproliferative and anti-tubulin polymerization activity, highlighting its importance in cancer research.^{[3][8][10]} It has also been implicated in the synthesis of compounds for treating autoimmune diseases like rheumatoid arthritis and multiple sclerosis.^[7]
- **Carbohydrate Chemistry:** In the field of carbohydrate chemistry, it has been employed as a reagent for the regioselective acylation of cyclomalto-oligosaccharides.^{[4][10][12]}

Below is a diagram illustrating the central role of **diphenylacetyl chloride** in synthetic pathways.

Logical Relationships of Diphenylacetyl Chloride Applications

[Click to download full resolution via product page](#)Applications of **Diphenylacetyl Chloride**.

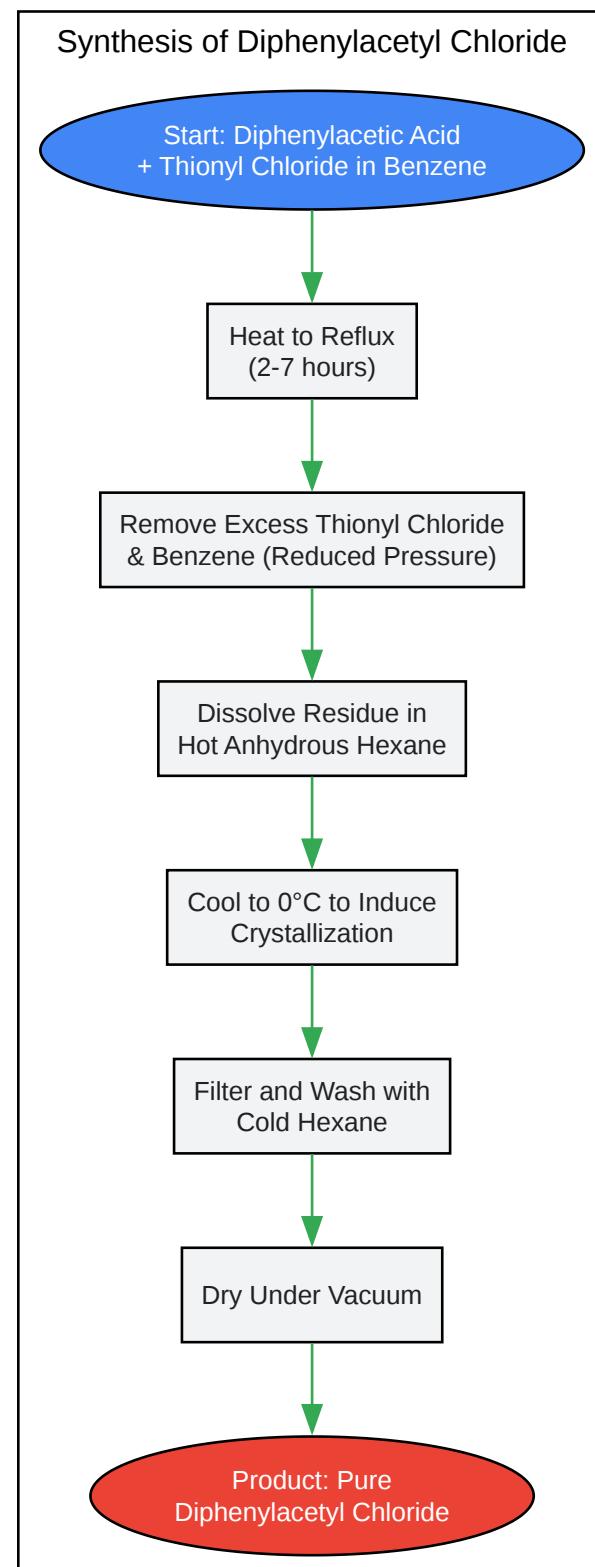
Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful use of **diphenylacetyl chloride**.

Synthesis of Diphenylacetyl Chloride from Diphenylacetic Acid

This protocol is adapted from established literature procedures.[\[13\]](#)[\[14\]](#)

Materials:


- Diphenylacetic acid
- Thionyl chloride (SOCl_2)
- Anhydrous benzene or other suitable aprotic solvent

- Anhydrous hexane

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of diphenylacetic acid (1 equivalent) and anhydrous benzene is prepared.
- The mixture is heated to reflux.
- Thionyl chloride (an excess, e.g., 4.7 equivalents) is added dropwise over a period of 30 minutes.[\[13\]](#)
- The reaction mixture is refluxed for an additional 2-7 hours.[\[13\]](#)[\[14\]](#)
- After the reaction is complete, the excess thionyl chloride and benzene are removed by distillation under reduced pressure.
- The crude **diphenylacetyl chloride**, which may be a pale yellow oil, is then purified by recrystallization from anhydrous hexane. The hot solution can be treated with charcoal and filtered. Upon cooling, colorless crystalline plates of **diphenylacetyl chloride** are obtained.
[\[13\]](#)

The following diagram outlines the workflow for this synthesis.

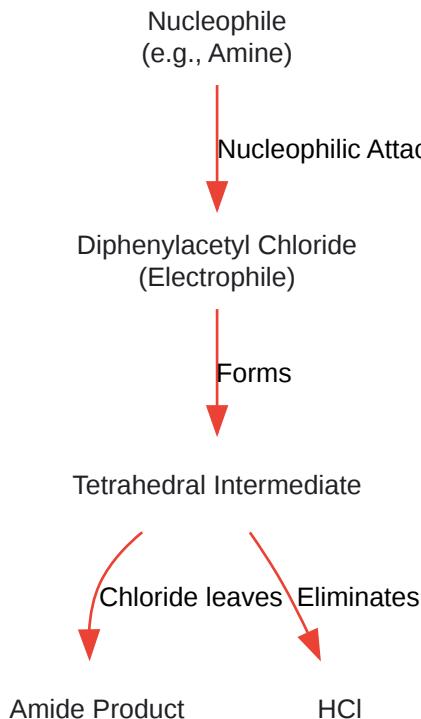
[Click to download full resolution via product page](#)

Workflow for the synthesis of **diphenylacetyl chloride**.

General Protocol for Amide Formation

This protocol describes a typical acylation reaction with an amine.[\[14\]](#)

Materials:


- **Diphenylacetyl chloride**
- A primary or secondary amine (e.g., 2-chlorobenzylamine)
- A non-nucleophilic base (e.g., triethylamine)
- Anhydrous aprotic solvent (e.g., dichloromethane - DCM)

Procedure:

- Dissolve the amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).
- Cool the solution in an ice bath (0 °C).
- Slowly add a solution of **diphenylacetyl chloride** (1.0 equivalent) in anhydrous DCM to the cooled amine solution dropwise.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- Upon completion, the reaction is worked up by washing sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
- The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude amide product can be further purified by column chromatography on silica gel or recrystallization.

The general mechanism for this type of reaction is nucleophilic acyl substitution, as depicted below.

General Mechanism: Nucleophilic Acyl Substitution

[Click to download full resolution via product page](#)

Nucleophilic acyl substitution on **diphenylacetyl chloride**.

Safety and Handling

Diphenylacetyl chloride is a corrosive and hazardous chemical that requires careful handling.

[1][2]

- Hazards: It is classified as causing severe skin burns and eye damage (H314) and may cause respiratory irritation (H335).[2][15] It is also a lachrymator.[8]
- Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15]
- Incompatibilities: It is incompatible with strong oxidizing agents, alcohols, and bases (including amines).[16] It reacts with water, so all equipment must be dry.[1][16]

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances.[1]

Conclusion

Diphenylacetyl chloride is a highly reactive and electrophilic compound that serves as an indispensable reagent in organic synthesis. Its ability to readily undergo nucleophilic acyl substitution makes it a valuable tool for introducing the diphenylacetyl group, particularly in the synthesis of pharmaceutical intermediates and other complex organic molecules. A thorough understanding of its reactivity, coupled with strict adherence to proper handling and experimental protocols, is essential for its safe and effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. CAS 1871-76-7: Diphenylacetyl chloride | CymitQuimica [cymitquimica.com]
2. 2,2-Diphenylacetyl chloride | C14H11ClO | CID 74637 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. nbinno.com [nbinno.com]
4. Diphenylacetyl Chloride-1871-76-7 [ganeshremedies.com]
5. Diphenylacetyl chloride [webbook.nist.gov]
6. scbt.com [scbt.com]
7. Diphenylacetyl chloride | CymitQuimica [cymitquimica.com]
8. Diphenylacetyl chloride CAS#: 1871-76-7 [m.chemicalbook.com]
9. chemsynthesis.com [chemsynthesis.com]
10. Diphenylacetyl chloride | 1871-76-7 [chemicalbook.com]
11. diphenylacetyl chloride [stenutz.eu]
12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- 15. lobachemie.com [lobachemie.com]
- 16. PHENYLACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- To cite this document: BenchChem. [reactivity and electrophilicity of Diphenylacetyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195547#reactivity-and-electrophilicity-of-diphenylacetyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com